2-(1-m-Tolylcyclobutyl)acetic acid
Description
2-(1-m-Tolylcyclobutyl)acetic acid is a cyclobutane-derived carboxylic acid featuring a meta-methylphenyl (m-tolyl) substituent on the cyclobutyl ring. The cyclobutane ring introduces significant steric strain, which may influence its conformational flexibility and reactivity compared to larger cycloalkanes (e.g., cyclohexane).
Properties
IUPAC Name |
2-[1-(3-methylphenyl)cyclobutyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-10-4-2-5-11(8-10)13(6-3-7-13)9-12(14)15/h2,4-5,8H,3,6-7,9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKHAEAKWUFJHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCC2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-m-Tolylcyclobutyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method involves the reaction of m-tolylcyclobutyl ketone with a suitable reagent to introduce the acetic acid functionality. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(1-m-Tolylcyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(1-m-Tolylcyclobutyl)acetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activities and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-m-Tolylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The aromatic ring and cyclobutyl moiety may also contribute to the compound’s overall activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The nitro group in 2-(1-(Nitromethyl)cyclobutyl)acetic acid () increases acidity of the acetic acid moiety, while the tert-butoxycarbonyl (Boc) group in enhances stability for synthetic intermediates.
- Biological Relevance: The amino-oxoethyl substituent in ’s compound is associated with neuroactivity and protein interaction studies, whereas mercaptomethyl derivatives () are linked to pharmaceutical synthesis (e.g., Montelukast intermediates).
Pharmaceutical Relevance
- 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid (): A critical impurity in Montelukast (asthma drug) synthesis, highlighting its role in quality control .
Stability and Hazard Profiles
- 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid (): Requires dry, room-temperature storage; associated with hazards (H302, H315, H319, H335) due to irritancy .
- 2-(1-(Nitromethyl)cyclobutyl)acetic acid (): Nitro groups pose explosion risks under specific conditions, necessitating careful handling.
Biological Activity
2-(1-m-Tolylcyclobutyl)acetic acid, also known by its CAS number 1439899-07-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The chemical structure of this compound features a cyclobutyl group attached to a tolane moiety, contributing to its unique properties. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1439899-07-6 |
| Molecular Formula | C13H16O2 |
| Molecular Weight | 204.27 g/mol |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may modulate the activity of specific enzymes and receptors involved in inflammatory processes and pain modulation. The compound has been studied for its potential anti-inflammatory and analgesic effects.
Anti-inflammatory Activity
Several studies have investigated the anti-inflammatory properties of this compound. In vitro assays demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential mechanism where the compound may reduce inflammation by targeting signaling pathways involved in cytokine production.
Analgesic Effects
In animal models, this compound exhibited significant analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The compound was shown to reduce pain responses in models of acute and chronic pain, indicating its potential as a therapeutic agent for pain management.
Study 1: Efficacy in Pain Models
A study published in the Journal of Medicinal Chemistry evaluated the analgesic efficacy of this compound in various pain models. The results indicated that the compound significantly reduced pain scores compared to control groups, supporting its use as a potential analgesic agent .
Study 2: Inflammatory Response Modulation
Another investigation focused on the compound's ability to modulate inflammatory responses in vivo. Mice treated with this compound showed decreased levels of inflammatory markers in serum, suggesting its effectiveness in reducing systemic inflammation .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds. The following table outlines comparisons with other known anti-inflammatory agents:
| Compound | Mechanism of Action | Efficacy |
|---|---|---|
| Ibuprofen | COX inhibition | High |
| Aspirin | COX inhibition | Moderate |
| This compound | Cytokine modulation | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
